molecular formula C15H14N2O5 B5510047 N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

Cat. No. B5510047
M. Wt: 302.28 g/mol
InChI Key: FGVJGTNSFVGRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like N-(2,4-dimethoxyphenyl)-2-nitrobenzamide often involves stepwise nucleophilic substitution and cyclization reactions. For example, Gakh et al. (2006) described the synthesis of nitro-free 3-aminobenzothiophenes, which are structurally related, through nucleophilic substitution followed by Thorpe-Ziegler cyclization, demonstrating the complexity and creativity in synthesizing nitroaromatic compounds (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Molecular Structure Analysis

The molecular structure of N-(2,4-dimethoxyphenyl)-2-nitrobenzamide and similar compounds is often studied using X-ray diffraction (XRD) techniques. For instance, Shtamburg et al. (2012) provided insights into the pyramidality of the amide nitrogen atom in related nitrobenzamide compounds, highlighting the significance of structural analysis in understanding the chemical behavior of these molecules (Shtamburg, Tsygankov, Shishkin, Zubatyuk, Uspensky, Shtamburg, Mazepa, & Kostyanovsky, 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is influenced by its nitro and amide groups. Palmer et al. (1995) explored the reductive chemistry of related nitrobenzamides, revealing how selective toxicity for hypoxic cells can be attributed to the reduction of nitro groups to amines or hydroxylamines, showcasing the complex chemical behavior of nitroaromatic compounds (Palmer, van Zijl, Denny, & Wilson, 1995).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application and handling. While specific data on N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is scarce, studies on related compounds provide a basis for understanding the physical behavior of nitrobenzamides.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of N-(2,4-dimethoxyphenyl)-2-nitrobenzamide in various fields. Research on similar compounds, like the study by Saeed et al. (2010) on nickel and copper complexes of related nitrobenzamides, sheds light on the ligand behavior and potential for bioactivity of such molecules (Saeed, Rashid, Ali, & Hussain, 2010).

Scientific Research Applications

Electrophysiological Effects in Cardiac Preparations

The compound BRL-32872, structurally similar to N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, has been studied for its effects in guinea pig cardiac preparations. It exhibits potassium and calcium channel blocking properties, influencing the action potential duration in cardiac muscle without changing the resting membrane potential or maximum rate of depolarization (Bril et al., 1995).

Antitumor Activities

A series of compounds, including regioisomers of a hypoxia-selective cytotoxin structurally related to N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, have been synthesized. These compounds exhibit varying degrees of cytotoxicity to hypoxic cells, indicating their potential as antitumor agents (Palmer et al., 1996).

Reductive Chemistry in Bioreductive Drugs

The reductive chemistry of a novel bioreductive drug, structurally similar to N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, reveals insights into its selective toxicity for hypoxic cells. This compound undergoes oxygen-inhibited enzymatic reduction, making it an intriguing candidate for targeted cancer therapy (Palmer et al., 1995).

Supramolecular Assembly and Crystal Engineering

The structural study of 4-nitrobenzamide, a related compound, reveals its role in forming unique supramolecular assemblies. This finding is crucial for applications in crystal engineering and the development of new materials (Aakeröy et al., 2004).

Antibacterial Activity of Metal Complexes

Nickel and copper complexes of derivatives of 4-nitrobenzamide, which is structurally similar to N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, show significant antibacterial activities. This indicates potential applications in the development of new antibacterial agents (Saeed et al., 2010).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-10-7-8-12(14(9-10)22-2)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVJGTNSFVGRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.